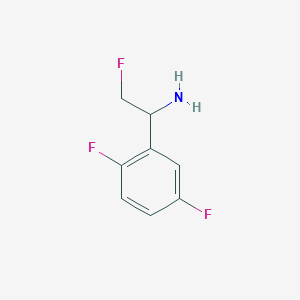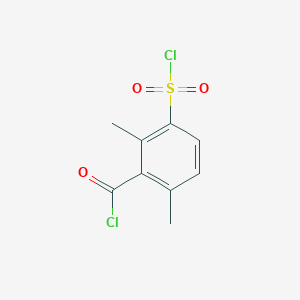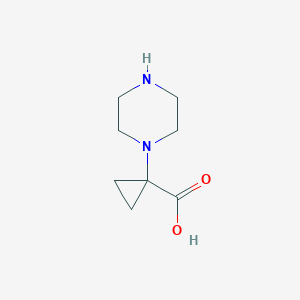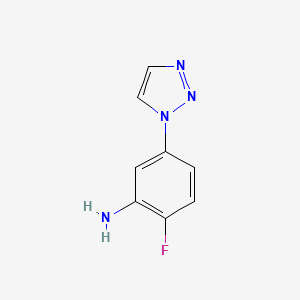![molecular formula C12H12INS B13256271 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features an iodine atom, a thiophene ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the iodination of N-[1-(thiophen-2-yl)ethyl]aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming N-[1-(thiophen-2-yl)ethyl]aniline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: N-[1-(thiophen-2-yl)ethyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and iodine atom can play crucial roles in binding to these targets and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(thiophen-2-yl)ethyl]aniline: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.
3-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline: Contains a chlorine atom, which may affect its reactivity and applications.
Uniqueness
3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12INS |
|---|---|
Molecular Weight |
329.20 g/mol |
IUPAC Name |
3-iodo-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12INS/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3 |
InChI Key |
PVOVNEMALHAGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


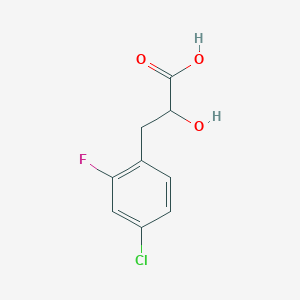
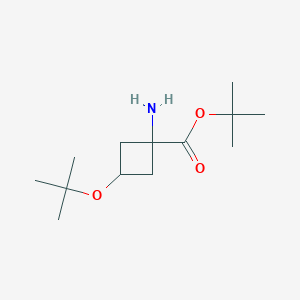
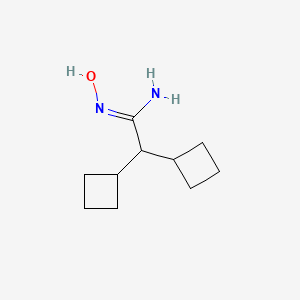
amine](/img/structure/B13256227.png)
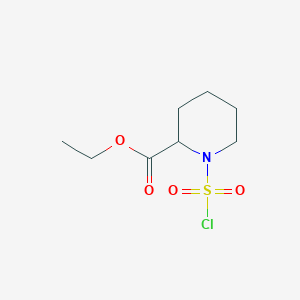
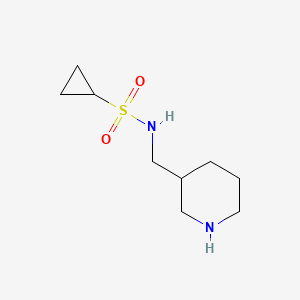
![tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13256244.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13256265.png)

![N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide](/img/structure/B13256278.png)
